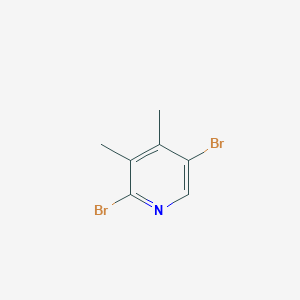

2,5-Dibromo-3,4-dimethylpyridine

Overview

Description

Synthesis Analysis

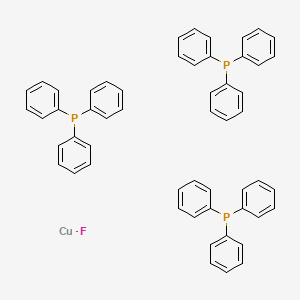

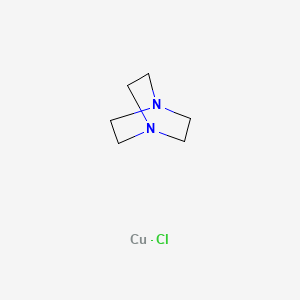

The synthesis of 2,5-Dibromo-3,4-dimethylpyridine involves the reaction of 2,5-dibromo-3,4-diaminopyridine with copper cyanide . The best yield of the target compound is achieved by heating the reaction mixture in N,N-dimethylformamide at 120°C for 6 hours . This synthetic route provides a reliable method for obtaining the compound.

Scientific Research Applications

Synthesis and Chemical Properties

2,5-Dibromo-3,4-dimethylpyridine is involved in various synthesis processes and displays interesting chemical properties. A notable application is in the preparation of forensically relevant pyridines using Suzuki cross-coupling reactions. This method is significant for producing a range of 3,5-diarylsubstituted 2,4- and 2,6-dimethylpyridines, which hold high forensic importance (Błachut, Czarnocki, & Wojtasiewicz, 2006). Additionally, compounds like 2,6-dibromo-3,5-dimethylpyridine have been structurally characterized and exhibit interesting properties like aromatic face-to-face pi-stacking in solid state, which is significant in the study of crystallography and molecular interactions (Pugh, 2006).

Crystallography and Noncovalent Interactions

In crystallography, derivatives of this compound have been used to study nonclassical noncovalent interactions. These studies help in understanding the role of these interactions in controlling the structure of crystals. For example, the crystal structure of 3,5-dibromo-2-amino-4,6-dimethylpyridinium tetrahalocuprate is a case study in this field, elucidating the influence of aryl bromine and ionic metal bromide interactions (AlDamen & Haddad, 2011).

Bioactive Characteristics

Derivatives of this compound have also been explored for their bioactive characteristics. For instance, 3,5-bis(2,5-dimethylphenyl)pyridine, derived from 3,5-dibromopyridine, was synthesized and characterized for its biological activity. This compound's molecular structure, chemical shift values, and bioactivity against bacteria and fungus demonstrate the potential of such compounds in biological and pharmaceutical applications (Akram et al., 2020).

Spectroscopy and Ion Mobility

Furthermore, the study of dimethylpyridines, including derivatives of this compound, in ion mobility spectrometry has provided insights into their behavior in various environmental conditions. This research is crucial in understanding the chemical standards in ion mobility spectrometry and their applications in analytical chemistry (Eiceman, Nazarov, & Stone, 2003).

properties

IUPAC Name |

2,5-dibromo-3,4-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-4-5(2)7(9)10-3-6(4)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYPCTWUAQSMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856517 | |

| Record name | 2,5-Dibromo-3,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125419-92-3 | |

| Record name | 2,5-Dibromo-3,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

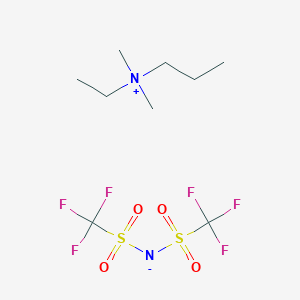

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

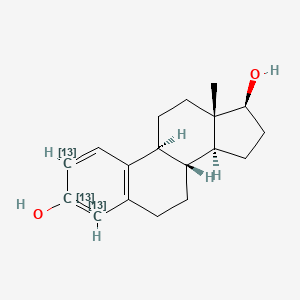

![[2H6]-Dhea](/img/structure/B1512851.png)

![(2R,2'R)-(+)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine tetrahydrochloride](/img/structure/B1512852.png)

![9,10-Bis[(triisopropylsilyl)ethynyl]anthracene](/img/structure/B1512862.png)

![Cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;dichloropalladium;iron(2+)](/img/structure/B1512871.png)

![Tripotassium;[(1R,2S,4S,5S)-2,3,4-trihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate](/img/structure/B1512873.png)